molecular formula C11H11Cl2NO B2818826 4-(4-(Chloromethyl)phenyl)-2-methyloxazole hydrochloride CAS No. 1859084-45-9

4-(4-(Chloromethyl)phenyl)-2-methyloxazole hydrochloride

Cat. No.: B2818826
CAS No.: 1859084-45-9
M. Wt: 244.12
InChI Key: ODWKTNOSEBVRPR-UHFFFAOYSA-N
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Description

The compound “4-(4-(Chloromethyl)phenyl)-2-methyloxazole HCl” is a type of organic compound, likely used in chemical research or industry . It contains a chloromethyl group attached to a phenyl ring, which is a common structure in many organic compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chloromethylation . This typically involves the reaction of a phenyl group with a chloromethyl group .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The study on novel reactions of 2‐amino‐4‐methyloxazole with aldehydes demonstrates the hydroxymethylation at C‐5, providing insights into the reactivity of oxazole derivatives, which might relate to the synthesis or functionalization of compounds like "4-(4-(Chloromethyl)phenyl)-2-methyloxazole HCl" (Khan, Crank, & Jesdapaulpaan, 1988).
  • Research on the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane reveals methodologies that could be adapted for synthesizing chloromethyl oxazole derivatives, potentially offering a basis for the industrial production of similar compounds (Xiang-li, 2013).

Applications in Corrosion Inhibition and Material Protection

  • Investigations into the mechanism and inhibiting efficiency of triazole derivatives on mild steel corrosion in acidic media highlight the potential of oxazole and triazole derivatives, possibly including "4-(4-(Chloromethyl)phenyl)-2-methyloxazole HCl," in corrosion protection applications (Lagrenée et al., 2002).
  • A related study on understanding the adsorption of triazole derivatives on mild steel surfaces further emphasizes the relevance of such compounds in mitigating corrosion, suggesting possible implications for "4-(4-(Chloromethyl)phenyl)-2-methyloxazole HCl" derivatives (Bentiss et al., 2007).

Environmental and Analytical Applications

  • The preparation of polymer-coated, scintillating ion-exchange resins for monitoring of 99Tc in groundwater introduces a novel application of chloromethylated polymers, potentially relevant for derivatives of "4-(4-(Chloromethyl)phenyl)-2-methyloxazole HCl" in environmental monitoring and analysis (Seliman et al., 2011).

Molecular Synthesis and Drug Design

  • The synthesis and biological evaluation of novel triazole moieties linked to oxazole rings as potent cytotoxic agents indicate the utility of oxazole derivatives in the development of new anticancer drugs, suggesting potential research pathways for "4-(4-(Chloromethyl)phenyl)-2-methyloxazole HCl" derivatives (Liu et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information . It would likely depend on the specific context in which the compound is used.

Properties

IUPAC Name

4-[4-(chloromethyl)phenyl]-2-methyl-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO.ClH/c1-8-13-11(7-14-8)10-4-2-9(6-12)3-5-10;/h2-5,7H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWKTNOSEBVRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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